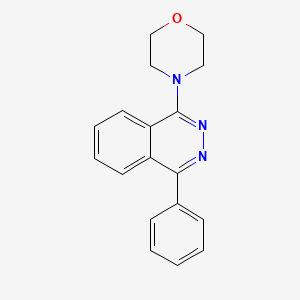
1-(4-morpholinyl)-4-phenylphthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-morpholinyl)-4-phenylphthalazine” appears to contain a morpholine ring and a phenyl group attached to a phthalazine ring. Morpholine is a common moiety in many pharmaceuticals and biologically active compounds. It is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring and is often found in many organic compounds. Phthalazine is a polycyclic aromatic compound containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The morpholine ring is a heterocycle, and the phenyl and phthalazine groups are aromatic. These structural features could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the morpholine, phenyl, and phthalazine groups. The nitrogen in the morpholine ring could act as a nucleophile in reactions. The phenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could make the compound polar and potentially soluble in water. The aromatic rings could contribute to the compound’s stability and could influence its boiling and melting points .Aplicaciones Científicas De Investigación
Fluorescence Sensor for Water in Organic Solvents
Background: Water content in organic solvents is crucial for various industries and technologies. Traditional methods like Karl Fischer titration have limitations, prompting interest in optical water-sensing systems.
Application:1-(4-morpholinyl)-4-phenylphthalazine: (AMN) serves as a fluorescence indicator in fabricating a sensor for determining water content in organic solvents. Here’s how it works:
- Cheng-Gang Niu, et al. “Fluorescence sensor for water in organic solvents prepared from covalent immobilization of 4-morpholinyl-1,8-naphthalimide.” Analytical and Bioanalytical Chemistry, Volume 387, 2007
Novel Polyimides
Background: Polyimides (PIs) find applications in various fields due to their excellent thermal stability, mechanical properties, and chemical resistance.
Application: A novel diamine monomer, 4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP), was designed. By homopolymerizing MPAP with different dianhydrides, three new PIs were synthesized. These PIs could be used in:
- “Synthesis and Characterization of Novel Homopolyimides.” Journal of Polymer Research, 2023
Fluorescent Security Marker
Background: Fluorescent nanoparticles have gained attention for security applications, including document authentication.
Application:2-amino-6-ethoxy-4-[4-(4-morpholinyl)phenyl]-3,5-pyridinedicarbonitrile: nanoparticles were developed as potential security markers for paper documents. Their fluorescence properties make them suitable for:
- “Novel fluorescent security marker. Part I: morphological and spectroscopic characterization.” Journal of Nanoparticle Research, 2011
Direcciones Futuras
Mecanismo De Acción
Target of Action
A similar compound, gefitinib, targets theepidermal growth factor receptor (EGFR) tyrosine kinase . EGFR tyrosine kinase plays a crucial role in cell proliferation and survival, making it a key target in cancer therapies .
Mode of Action
This inhibition disrupts the downstream signaling cascades, resulting in the inhibition of malignant cell proliferation .
Biochemical Pathways
A study on a similar compound, 2-(4-morpholinyl)-8-phenyl-4h-1-benzopyran-4-one (ly294002), showed that it inhibits thephosphoinositide-3 kinase (PI3K) pathway . This inhibition disrupts vesicle cycling, a crucial process in synaptic membrane traffic .
Pharmacokinetics
A study on a series of perforin inhibitors, which includes compounds with a 2-(4-morpholinyl)ethylisoindolin-1-one unit, showed a wide range of pharmacokinetic properties . The elimination half-life values for the series ranged from 0.82 ± 0.25 to 4.38 ± 4.48 hours .
Result of Action
The inhibition of egfr tyrosine kinase by gefitinib results in the inhibition of malignant cell proliferation , suggesting a potential anticancer effect.
Action Environment
The environmental protection agency (epa) has proposed amendments to the significant new use rule (snur) for 2-propen-1-one, 1-(4-morpholinyl)- (a similar compound), to allow certain uses without requiring a significant new use notice (snun) . This suggests that environmental factors, such as regulatory controls, can influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
4-(4-phenylphthalazin-1-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(20-19-17)21-10-12-22-13-11-21/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQTYODDQRPGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)-4-phenylphthalazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)
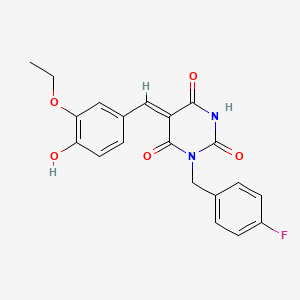
![N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)
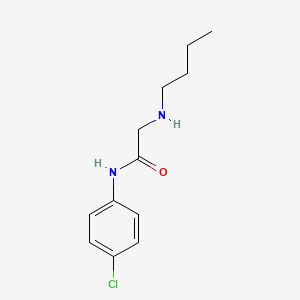
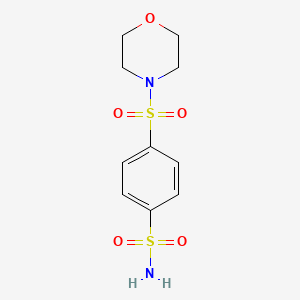
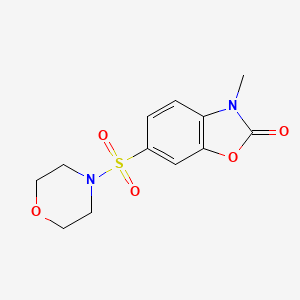
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)
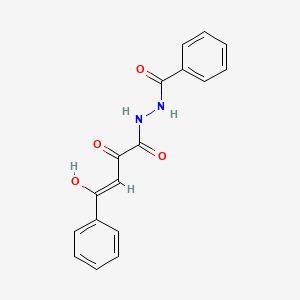
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)
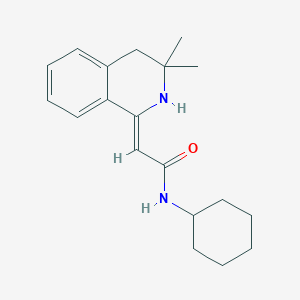
![N-[3-(diethylamino)propyl]-4-ethoxybenzamide](/img/structure/B5917834.png)